Stereospecific Target Engagement
The NVS-ZP7 chemotype demands a specific enantiomer for activity. The (R)-enantiomer NVS-ZP7-2 was prepared and tested alongside NVS-ZP7-1 (the parent of NVS-ZP7-4) in multiple assays. NVS-ZP7-2 failed to inhibit Notch signaling, reduce cell-surface Notch1, or induce apoptosis, while NVS-ZP7-1 showed clear dose-dependent effects in HPB-ALL cells [1]. This stereospecificity was confirmed again when NVS-ZP7-4, the fluorinated S-enantiomer, was used to generate a resistant TALL-1 cell line, and the V430E mutation in ZIP7 conferred transferable resistance, proving direct target engagement [1].
| Evidence Dimension | Enantiomer-specific inhibition of Notch trafficking and apoptosis induction |
|---|---|
| Target Compound Data | NVS-ZP7-4 (S-enantiomer): active; blocks Notch signaling, induces apoptosis in TALL-1 cells |
| Comparator Or Baseline | NVS-ZP7-2 (R-enantiomer): inactive in all Notch and apoptosis assays |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | HPB-ALL and TALL-1 cell lines; Notch1 cell-surface flow cytometry, western blot, annexin V/PI FACS assays |
Why This Matters
When procuring NVS-ZP7-4, researchers must ensure they receive the correct single enantiomer, as the R-isomer is biologically silent and cannot serve as a substitute.
- [1] Nolin E, Gans S, Llamas L, et al. Discovery of a ZIP7 inhibitor from a Notch pathway screen. Nat Chem Biol. 2019;15(2):179-188. doi:10.1038/s41589-018-0200-7. View Source
